[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid
Overview
Description
[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid: is a chemical compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound features a pyridazine ring substituted with a thienyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the specific starting materials and desired yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups .
Biology: In biological research, it is studied for its potential antimicrobial and anticancer properties .
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, it is used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the thienyl and acetic acid substituents.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.
Uniqueness: [6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group and acetic acid moiety enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWFPFIIVRGMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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